4,6-Dichloro-1h-indole-2,3-dicarboxylic acid diethyl ester
Description
4,6-Dichloro-1H-indole-2,3-dicarboxylic acid diethyl ester is a halogenated indole derivative featuring a fused bicyclic aromatic system with chlorine substituents at positions 4 and 5. The molecule contains two ester groups at the 2- and 3-positions of the indole core, enhancing its lipophilicity and modulating reactivity. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals.
Properties
IUPAC Name |
diethyl 4,6-dichloro-1H-indole-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4/c1-3-20-13(18)11-10-8(16)5-7(15)6-9(10)17-12(11)14(19)21-4-2/h5-6,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPRTNYOKLBJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C(=CC(=C2)Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis for Indole Core Formation
The Fischer indole synthesis is a cornerstone for constructing the 4,6-dichloroindole scaffold. This method begins with 3,5-dichloroaniline, which undergoes diazotization to form a diazonium salt. Subsequent reduction with sodium sulfite yields the corresponding hydrazine derivative . Reaction with ethyl pyruvate under reflux conditions produces (E/Z)-ethyl 2-(2-(3,5-dichlorophenyl)hydrazono)propanoate, a hydrazone intermediate . Cyclization of this hydrazone in polyphosphoric acid at 120–130°C for 10 minutes generates ethyl 4,6-dichloroindole-2-carboxylate in 93% yield .
Key Reaction Conditions
This step establishes the indole core with a carboxylate ester at position 2, serving as the foundation for subsequent functionalization at position 3.
Vilsmeier-Haack Formylation for 3-Position Functionalization
To introduce the formyl group at position 3, ethyl 4,6-dichloroindole-2-carboxylate undergoes a Vilsmeier-Haack reaction. Treatment with N-methylformanilide and phosphorus oxychloride (POCl₃) in dichloromethane at 0°C yields ethyl 4,6-dichloro-3-formylindole-2-carboxylate . The formyl group is pivotal for further oxidation to the carboxylic acid.
Optimization Insights
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Reagents : N-methylformanilide, POCl₃
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Solvent : Dichloromethane
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Temperature : 0°C to room temperature
Alternative Pathway: One-Pot Indole Synthesis with Dual Esterification
An alternative approach involves simultaneous indole ring formation and esterification. Starting with 3,5-dichloroaniline, diazotization and reduction produce a hydrazine intermediate, which reacts with diethyl 2-oxopropane-1,3-dioate (a diester analog of ethyl pyruvate). Cyclization in polyphosphoric acid directly yields the diethyl ester without requiring post-synthesis esterification. This method remains theoretical but aligns with known Fischer indole mechanisms .
Advantages and Limitations
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Efficiency : Reduces step count.
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Challenges : Limited literature validation; potential side reactions during cyclization.
Purification and Characterization
Purification of intermediates and the final product is achieved via column chromatography (hexane/ethyl acetate gradients) and recrystallization . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. For example:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Fischer + Esterification | Indole synthesis → Formylation → Oxidation → Esterification | ~70 | Well-documented, high purity | Multi-step, time-intensive |
| One-Pot Synthesis | Simultaneous indole/ester formation | N/A | Fewer steps | Unverified, risk of side reactions |
Research Advancements and Challenges
Recent studies focus on optimizing the Vilsmeier-Haack reaction and oxidation steps to enhance yields . Challenges include:
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Selectivity : Avoiding over-oxidation of the formyl group.
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Ester Stability : Ensuring ethyl esters remain intact during acidic/basic conditions.
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Scalability : Transitioning from lab-scale (mg) to industrial (kg) production.
Chemical Reactions Analysis
4,6-Dichloro-1h-indole-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4,6-Dichloro-1H-indole-2,3-dicarboxylic acid diethyl ester is utilized to study biological processes involving indole derivatives. Its interactions with biological molecules can provide insights into metabolic pathways and enzyme functions.
Medicine
Research on this compound contributes to the development of new pharmaceuticals. Its potential therapeutic applications are being explored in areas such as:
- Antimicrobial activity : Studies have shown that derivatives of indole possess significant antimicrobial properties, which can be leveraged in drug development.
- Antioxidant effects : The compound's structure may confer antioxidant properties, making it a candidate for further investigation in oxidative stress-related diseases .
Industry
In industrial applications, this compound is used in the production of dyes and pigments due to its vibrant color properties. Additionally, it plays a role in developing other industrial chemicals.
Case Study 1: Antimicrobial Activity
A study evaluated various indole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity with potential applications in treating infections .
Case Study 2: Antioxidant Properties
Research focused on the antioxidant capabilities of indole derivatives revealed that certain structural features enhance their ability to scavenge free radicals. This study highlighted the potential for developing antioxidant therapies based on the structure of compounds like this compound .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1h-indole-2,3-dicarboxylic acid diethyl ester involves its interaction with various molecular targets and pathways. The compound’s indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Reactivity
Key Structural Differences :
- Core Heterocycle: Indole (electron-rich, fused system) vs. norbornene (strained bicyclic alkene) vs. pyrrole (5-membered aromatic) vs. pyridine (6-membered with nitrogen). These differences dictate electronic properties, solubility, and interaction with biological targets.
Biological Activity
4,6-Dichloro-1H-indole-2,3-dicarboxylic acid diethyl ester (CAS No. 146012-24-0) is a compound belonging to the indole family, which is significant in various biological and pharmacological contexts. This compound features two chlorine atoms at positions 4 and 6 on the indole ring and two ester groups at positions 2 and 3. Its unique structure allows it to participate in diverse chemical reactions and biological activities.
- Molecular Formula : C₁₄H₁₃Cl₂NO₄
- Molecular Weight : 330.16 g/mol
- IUPAC Name : Diethyl 4,6-dichloro-1H-indole-2,3-dicarboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
- Receptor Modulation : The indole structure allows it to bind to various receptors, potentially affecting cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of indole compounds can possess antitumor properties. The presence of chlorine atoms may enhance this activity by increasing the compound's reactivity and interaction with biological targets .
- Anti-inflammatory Effects : Some indole derivatives have shown promise in reducing inflammation, indicating potential therapeutic applications of this compound in inflammatory diseases .
- Antimicrobial Properties : Indole derivatives are often evaluated for their antimicrobial activity against various pathogens. The specific effects of this compound on microbial growth remain to be fully explored but could be significant given the structural similarities with known antimicrobial agents .
Study on Antitumor Activity
A study conducted on a series of indole derivatives revealed that compounds similar to this compound exhibited notable cytotoxic effects against cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Inhibition of Enzyme Activity
Research has demonstrated that certain indole derivatives can inhibit fructose-1,6-bisphosphatase (FBPase), an enzyme crucial in gluconeogenesis. This inhibition can lead to altered glucose metabolism, which may be beneficial in managing diabetes or metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-Indole-2-carboxylic acid, ethyl ester | Structure | Lower reactivity due to lack of chlorine |
| 4,6-Dichloro-1H-indole-2,3-dione | Structure | Different reactivity due to ketone groups |
Q & A
Q. What are the common synthetic routes for preparing 4,6-Dichloro-1H-indole-2,3-dicarboxylic acid diethyl ester and its derivatives?
The synthesis typically involves condensation reactions using 3-formyl-indole precursors under reflux conditions. For example:
- Method A : Reflux a mixture of substituted 3-formyl-indole derivatives (0.11 mol), sodium acetate (0.1 mol), and nucleophiles (e.g., 2-aminothiazol-4(5H)-one, 0.1 mol) in acetic acid for 3–5 hours. The precipitate is filtered, washed with acetic acid, water, ethanol, and recrystallized from DMF/acetic acid .
- Esterification : Ethyl ester groups can be introduced via reaction with ethyl chloroformate or by using pre-functionalized indole intermediates .
Q. What purification techniques are recommended for isolating this compound?
- Recrystallization : Use acetic acid or DMF/acetic acid mixtures to achieve high purity (>95%) .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for derivatives with polar functional groups .
- Washing protocols : Sequential washing with acetic acid, water, ethanol, and diethyl ether removes unreacted starting materials .
Q. What safety protocols are essential when handling chlorinated indole derivatives?
- Use fume hoods to avoid inhalation of volatile reagents (e.g., acetic acid).
- Wear nitrile gloves and lab coats to prevent skin contact.
- Store waste separately and dispose via certified hazardous waste services to comply with ECHA regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Test sodium acetate, pyridine, or DMAP to enhance nucleophilic substitution efficiency .
- Solvent effects : Compare acetic acid, DMF, or toluene under reflux to balance reaction rate and byproduct formation .
- Temperature control : Monitor via in-situ FTIR to track intermediate formation and adjust heating duration (e.g., 2.5–5 hours) .
Q. What spectroscopic methods validate the structural integrity of this compound?
- 1H NMR : Key peaks include δ 12.45 (s, indole NH), δ 4.40 (q, ester CH2CH3), and δ 7.47 (d, indole aromatic protons) .
- IR spectroscopy : Look for ester C=O stretches at 1755–1695 cm⁻¹ and indole N-H bands at 3280–3300 cm⁻¹ .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 380.39 for C21H20N2O5 derivatives) .
Q. How can contradictory data on substituent effects be resolved?
- Controlled replicates : Repeat reactions with identical molar ratios and purity-checked reagents.
- Cross-validation : Compare HPLC retention times and melting points with literature data (e.g., mp 183–185°C for hydantoin-substituted derivatives) .
- Computational modeling : Use DFT calculations to predict electronic effects of chloro and ester groups on reactivity .
Q. What strategies modify ester groups to study structure-activity relationships (SAR)?
- Hydrolysis : Treat with NaOH/EtOH to convert esters to carboxylic acids, then couple with amines or alcohols .
- Functionalization : Introduce hydantoin or thiazolidinone moieties via condensation with isocyanates or thioureas .
- Biological assays : Test modified derivatives for kinase inhibition using ATP-binding assays (IC50 measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
